molecular formula C11H15NO2S B2854953 N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396781-70-6

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2854953
CAS No.: 1396781-70-6
M. Wt: 225.31
InChI Key: HZDYKIGOPBAPMD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-carboxamide scaffold, a structure of high significance in medicinal chemistry . The thiophene ring is a privileged pharmacophore, ranked 4th among sulfur-containing moieties in U.S. FDA-approved small drug molecules over the last decade, underscoring its proven relevance in drug discovery . This specific compound incorporates a cyclopropyl group, a structural motif known to be advantageous in the design of bioactive molecules. Cyclopropyl carboxamides, as a class, have been identified as potent inhibitors in therapeutic areas such as antimalarial research, demonstrating excellent in vitro potency and promising oral bioavailability in preclinical models . The combination of the thiophene ring and the cyclopropyl group makes this chemical a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities for high-throughput screening, or as a core template for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYKIGOPBAPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions. This step often requires the use of coupling reagents to facilitate the formation of the amide bond.

    Addition of the Cyclopropyl and Hydroxypropyl Groups: The cyclopropyl and hydroxypropyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to achieve the desired substitution on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

    Interfering with Cellular Pathways: Affecting signal transduction, gene expression, and other cellular functions.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Thiophene-2-carboxamide 3-cyclopropyl-3-hydroxypropyl ~255.3 (calculated) Hydroxyl for H-bonding; cyclopropane for rigidity
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) cobalt(II) Thiophene-2-carboxamide-metal complex Co(II) center, 6-methylpyridinyl, thiourea Not reported Antioxidant activity via radical scavenging
GSK2830371 Thiophene-2-carboxamide Chloropyridinyl, cyclopentyl, trifluoroethyl 461.02 USP reference standard; kinase inhibitor potential
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine-carboxamide Fluorophenyl, trifluoroethyl, methylcyclopropyl Not reported Complex heterocyclic framework; LCMS-confirmed synthesis

Key Observations :

  • Bioactivity : The Co(II) complex in demonstrates superior antioxidant activity to propyl gallate, suggesting that thiophene-2-carboxamide derivatives can serve as redox-active scaffolds.
  • Synthetic Complexity : highlights advanced multistep syntheses using DMF and tetramethylisouronium hexafluorophosphate, whereas the target compound’s simpler structure may allow more straightforward preparation.
Antioxidant Activity

The Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibits radical scavenging capabilities in DPPH and ABTS assays, outperforming propyl gallate but lagging behind vitamin E . This suggests that metal coordination amplifies antioxidant properties in thiophene-2-carboxamide derivatives. The target compound’s hydroxyl group may confer similar activity, though empirical validation is needed.

Pharmacological Relevance

Its chloropyridinyl and cyclopentyl substituents likely enhance binding affinity, a strategy applicable to optimizing the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis of structurally analogous thiophene carboxamides typically involves coupling thiophene-2-carboxylic acid derivatives with amine-containing substrates. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., anhydrides like succinic or maleic anhydride) in dry dichloromethane (CH2_2Cl2_2) under reflux with nitrogen protection .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H2_2O, 30%→100%) to isolate the product .
  • Example : For compound 2 in , a 67% yield was achieved using cis-1,2,3,6-tetrahydrophthalic anhydride and intermediate 11f under reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation (e.g., NH peaks at δ 9.8–10.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Detection of C=O (1650–1750 cm1^{-1}), C-N (1250–1350 cm1^{-1}), and hydroxyl (3200–3600 cm1^{-1}) stretches .
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns (e.g., HRMS m/z calculated for C14_{14}H18_{18}N2_2O3_3S: 310.1052) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

  • Methodological Answer :

  • Solvent selection : Dichloromethane or dioxane under reflux improves solubility of hydrophobic intermediates .

  • Stoichiometry : A 1.2:1 molar ratio of anhydride to amine substrate minimizes side reactions .

  • Temperature control : Maintain reflux at 40–50°C to balance reaction rate and decomposition .

  • Catalysts : Explore coupling agents like HATU or EDC for higher efficiency .

    Table 1 : Comparative Synthesis Parameters from Analogous Compounds

    Compound IDSolventReagent (Equiv.)YieldPurity MethodSource
    2 ( )CH2_2Cl2_2Succinic anhydride (1.2)67%HPLC (MeCN:H2_2O)
    30 ()CH2_2Cl2_2Succinic anhydride (1.2)77%HPLC (MeCN:H2_2O)
    23 ()CH2_2Cl2_2Maleic anhydride (1.0)47%Methanol recrystallization

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl protons vs. thiophene protons) by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when IR/NMR data conflict (e.g., distinguishing isomers via exact mass) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., cyclopropyl group orientation) .

Q. What strategies are effective for analyzing the bioactivity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Compare with analogs (e.g., ’s benzo[d]thiazole derivatives) to identify critical functional groups (hydroxypropyl vs. methoxy groups) .
  • Enzymatic assays : Test inhibition of bacterial FabI or human kinases (e.g., EGFR) using fluorescence-based protocols .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., penicillin-binding proteins for antibacterial activity) .

Data Contradiction Analysis

Q. How to resolve conflicting data regarding the compound’s solubility in polar solvents?

  • Methodological Answer :

  • Solubility testing : Perform phase-solubility analysis in DMSO, MeOH, and H2_2O at 25°C and 37°C .
  • LogP calculation : Use computational tools (e.g., MarvinSketch) to predict hydrophobicity; compare with experimental HPLC retention times .
  • Controlled crystallization : Recrystallize from methanol/water mixtures to isolate polymorphs and assess solubility differences .

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